(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-22-7-9-23(10-8-22)13-17-18(25)6-5-16-20(26)19(29-21(16)17)12-14-3-2-4-15(11-14)24(27)28/h2-6,11-12,25H,7-10,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIXEXBQQWUYOK-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a detailed overview of its biological activities, including antibacterial, anticancer, and acetylcholinesterase (AChE) inhibitory properties, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 440.5 g/mol. The compound features a benzofuran core, hydroxyl and nitro functional groups, and a piperazine moiety, which contribute to its diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit promising antibacterial properties. A study evaluating various benzofuran derivatives found that several compounds demonstrated significant activity against bacterial strains such as Escherichia coli and Bacillus subtilis. For instance, compound 10b in the series showed a minimum inhibitory concentration (MIC) of 1.25 µg/mL against B. subtilis, comparable to penicillin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 10b | 1.25 | Bacillus subtilis |
| Penicillin | 1.0 | Bacillus subtilis |
| 10d | Not specified | E. coli |
2. Acetylcholinesterase Inhibition
The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that benzofuran derivatives can inhibit AChE activity effectively. For example, certain derivatives exhibited IC50 values indicating their potency compared to standard inhibitors like eserine .
| Compound | IC50 (µM) | Reference Compound |
|---|---|---|
| Compound 10d | Not specified | Eserine (standard) |
| Various Benzofurans | Varies | Eserine |
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has garnered significant attention. A study highlighted the effectiveness of certain benzofuran compounds against human ovarian cancer cell lines, with some compounds exhibiting IC50 values as low as 11 µM . This suggests that the structural modifications in this compound could enhance its anticancer efficacy.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 32 | 12 | A2780 (ovarian cancer) |
| Compound 33 | 11 | A2780 (ovarian cancer) |
The biological activities of this compound are likely mediated through multiple mechanisms:
- Antibacterial : Disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- AChE Inhibition : Binding to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.
- Anticancer : Induction of apoptosis or inhibition of cell proliferation pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
